6-amino-N-phenylhexanamide;sulfuric acid

Description

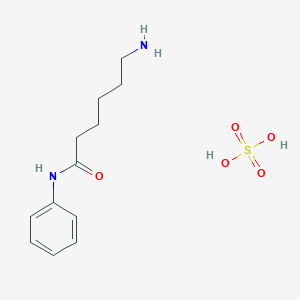

6-Amino-N-phenylhexanamide; sulfuric acid (CAS: Not explicitly provided in evidence) is a compound combining a hexanamide derivative with sulfuric acid. For instance, 6-amino-N-phenylhexanamide hydrochloride () is a building block in organic synthesis, suggesting that the sulfuric acid variant may serve as a sulfate salt or a co-crystal. The molecular structure likely features a hexanamide backbone with a phenyl group and an amino substituent, paired with sulfuric acid as a counterion or catalyst.

Properties

IUPAC Name |

6-amino-N-phenylhexanamide;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O.H2O4S/c13-10-6-2-5-9-12(15)14-11-7-3-1-4-8-11;1-5(2,3)4/h1,3-4,7-8H,2,5-6,9-10,13H2,(H,14,15);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRKFWFQOQKBVRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CCCCCN.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)NC(=O)CCCCCN.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

6-amino-N-phenylhexanamide;sulfuric acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives of the original compound with modified functional groups.

Scientific Research Applications

6-amino-N-phenylhexanamide;sulfuric acid has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its potential effects on cell function and signal transduction. In medicine, it is investigated for its potential therapeutic effects and mechanisms of action. Additionally, it has applications in industrial research, where it is used in the development of new materials and processes.

Mechanism of Action

The mechanism of action of 6-amino-N-phenylhexanamide;sulfuric acid involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Characteristics:

- Synthesis: Sulfuric acid is widely used as a catalyst in amide formation (e.g., Pechmann condensation, gem-bisamide synthesis) . The compound may be synthesized via acid-catalyzed reactions involving hexanoic acid derivatives and aniline.

- Applications: Sulfuric acid derivatives are pivotal in pharmaceuticals (e.g., alkylating agents for cancer drugs) , agrochemicals, and polymer chemistry.

- Physical Properties : Based on analogs like sulfamethoxazole () and sulfuric acid’s properties ():

Comparison with Similar Compounds

Structural Analogs: Amides and Sulfonamides

Key Findings :

- Bioactivity: Sulfonamides like sulfamethoxazole exhibit targeted antibiotic action, while 6-amino-N-phenylhexanamide’s bioactivity remains unexplored but plausible due to the amino and amide groups .

- Catalytic Efficiency : Sulfuric acid-based catalysts (e.g., MSA, ASA) achieve >80% yields in Pechmann condensations, outperforming traditional H₂SO₄ . The compound may act similarly in acid-catalyzed reactions.

Sulfuric Acid Derivatives in Catalysis

Comparison :

- Efficiency : Heterogeneous catalysts (MSA, ASA, XSA) show superior yields and reusability compared to liquid H₂SO₄ due to controlled acidity and solid-phase recovery .

- Environmental Impact: Solid acids reduce waste and corrosion, aligning with green chemistry principles . 6-Amino-N-phenylhexanamide; H₂SO₄ could adopt similar advantages if designed as a recyclable catalyst.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.